Tetraoctylphosphonium Chloride (CAS 37165-84-7): A Comprehensive Technical Guide on Synthesis, Properties, and Advanced Applications
Tetraoctylphosphonium Chloride (CAS 37165-84-7): A Comprehensive Technical Guide on Synthesis, Properties, and Advanced Applications
Executive Summary
Tetraoctylphosphonium chloride ([P8888]Cl) is a highly hydrophobic, symmetrical quaternary phosphonium salt that has become a cornerstone material in advanced solvent engineering, biphasic catalysis, and hydrometallurgy. Unlike traditional imidazolium-based ionic liquids, [P8888]Cl lacks acidic ring protons, granting it exceptional chemical inertness and thermal stability. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and self-validating protocols for its implementation in cutting-edge laboratory and industrial workflows.
Physicochemical Profiling & Structural Causality
The utility of [P8888]Cl is fundamentally driven by its molecular architecture. The symmetrical arrangement of four long-chain octyl groups around a central phosphorus cation creates a massive non-polar surface area. This steric bulk shields the ionic core, preventing the formation of a tightly packed crystal lattice, which lowers its melting point and renders it a room-temperature ionic liquid (RTIL) or a low-melting solid depending on ambient conditions.
Crucially, this extensive lipophilic shielding is the direct causal factor for its profound hydrophobicity. While the chloride anion is hydrophilic, the sheer volume of the 32 carbon atoms dictates the molecule's macroscopic behavior, making it completely immiscible with water. This property is heavily exploited in.
Table 1: Key Physicochemical Properties and Mechanistic Significance
| Property | Value / Description | Causality / Technical Significance |
| CAS Number | 37165-84-7 | Unique chemical identifier for regulatory and procurement tracking. |
| Molecular Formula | C32H68ClP | High carbon-to-phosphorus ratio drives extreme lipophilicity. |
| Molecular Weight | 519.31 g/mol | High molecular weight contributes to near-zero vapor pressure. |
| Thermal Stability | > 350 °C | Absence of β -hydrogens prevents early thermal degradation (Hofmann elimination). |
| Water Miscibility | Immiscible | Octyl chains create a steric/hydrophobic shield, enabling phase separation. |
Synthesis Methodology: The SN2 Pathway
The synthesis of [P8888]Cl relies on a direct nucleophilic substitution (S N 2) reaction. The lone electron pair on the phosphorus atom of trioctylphosphine attacks the electrophilic carbon of 1-chlorooctane, displacing the chloride ion.
Mechanistic Rationale for Experimental Choices
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Excess Alkylating Agent: 1-chlorooctane is used in a molar excess (typically 1.3x) to drive the reaction to completion. The three existing octyl chains on the phosphine nucleophile create significant steric hindrance, slowing the reaction kinetics. The excess reagent compensates for this by shifting the equilibrium.
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Inert Atmosphere: Trialkylphosphines are highly susceptible to oxidation, rapidly forming phosphine oxides in the presence of air. Conducting the reaction under nitrogen or argon is non-negotiable to prevent the formation of these inseparable byproducts.
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Elevated Temperature (145 °C): The high activation energy barrier imposed by the steric bulk requires substantial thermal input to achieve a viable reaction rate.
Fig 1. Nucleophilic (SN2) synthesis workflow of Tetraoctylphosphonium chloride.
Protocol 1: Synthesis and Validation of [P8888]Cl
Objective: Synthesize high-purity [P8888]Cl with >98% yield.
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Preparation: Purge a round-bottom flask, equipped with a reflux condenser and magnetic stirrer, with dry nitrogen for 15 minutes to establish a strictly anoxic environment.
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Reagent Addition: Add 1 molar equivalent of trioctylphosphine (e.g., 16.62 g, 0.0448 mol) to the flask.
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Alkylation: Slowly add 1.3 molar equivalents of 1-chlorooctane (e.g., 10 mL, 0.0588 mol) in small portions. This controlled addition manages any mild exotherms and prevents localized overheating.
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Thermal Activation: Heat the mixture to 145 °C under continuous stirring and inert atmosphere for 16–24 hours.
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Purification: Cool the mixture to room temperature. Remove the unreacted excess 1-chlorooctane by subjecting the crude product to high vacuum (0.1 mbar) at 80 °C for 4 hours.
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Self-Validation (1H NMR): Confirm product purity via 1 H NMR (CDCl 3 ). Expected peaks: δ 2.38 (m, 8H, P-CH 2 ), 1.46 (m, 16H), 1.24 (m, 32H), 0.85 (t, 12H, CH 3 ). The absence of a peak at δ ~1.8 ppm (characteristic of phosphine oxide) validates the integrity of the inert handling .
Advanced Applications & Workflows
Supported Ionic Liquid Phase (SILP) Catalysis
[P8888]Cl is extensively utilized to immobilize transition metal catalysts (e.g., Rhodium complexes) onto solid supports like calcined silica. The ionic liquid acts as a microscopic, non-volatile solvent layer anchored to the support.
Causality: The high thermal stability of [P8888]Cl prevents solvent evaporation during high-temperature reactions (such as the ). Its hydrophobicity ensures that non-polar reactants can easily diffuse into the catalytic layer, while the ionic nature of the liquid tightly retains the polar metal catalyst, preventing leaching into the organic product phase.
Fig 2. Preparation and catalytic cycle of [P8888]Cl-based SILP materials.
Protocol 2: Preparation of [P8888]Cl-based SILP Catalyst
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Support Preparation: Calcine high-surface-area silica at 500 °C for 24 hours. Why? This removes surface moisture and reactive silanol groups that could irreversibly bind or deactivate the sensitive Rhodium catalyst.
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Impregnation Solution: Dissolve [P8888]Cl (10% w/w relative to silica) and the target Rhodium catalyst (e.g.,[{Rh( μ -Cl)(cod)} 2 ]) in a volatile solvent like dichloromethane (DCM).
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Immobilization: Add the calcined silica to the solution. Stir gently for 2 hours to ensure uniform pore penetration driven by capillary action.
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Solvent Removal: Slowly evaporate the DCM under reduced pressure using a rotary evaporator, leaving a uniform nanolayer of the [P8888]Cl/catalyst mixture on the silica surface.
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Self-Validation (SEM/EDX): Use Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-Ray Spectroscopy (EDX) to map phosphorus and rhodium distribution. A uniform elemental map validates successful immobilization without bulk agglomeration.
Hydrometallurgy: Critical Metal Extraction
In the recycling of spent lithium-ion batteries,[P8888]Cl serves as a potent extractant for critical metals like Cobalt (Co) and Nickel (Ni). Mechanism: The extraction relies on an anion exchange mechanism. The chloride anion of [P8888]Cl is exchanged with metal-halide complexes (e.g., [CoCl 4 ] 2− ) formed in acidic aqueous leachates. The extreme hydrophobicity of the tetraoctylphosphonium cation ensures rapid and clean phase separation from the aqueous raffinate, trapping the metal complex in the .
Lignocellulosic Biomass Processing
[P8888]Cl is utilized in the dissolution and fractionation of lignocellulosic materials. When mixed with polar aprotic co-solvents like DMSO, the chloride anions disrupt the dense hydrogen-bonding network of cellulose. Phase Separation Causality: Because[P8888]Cl is highly hydrophobic, the subsequent addition of water to the homogeneous biomass solution induces immediate phase separation. The cellulose precipitates out (regeneration), while the [P8888]Cl forms a distinct, water-immiscible layer, allowing for nearly 100% recovery and recycling of the ionic liquid without energy-intensive distillation steps.
References
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NextSDS. "Tetraoctylphosphonium chloride — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]
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RSC Publishing. "A review on assessment of ionic liquids in extraction of lithium, nickel, and cobalt vis-à-vis." RSC Advances. Available at: [Link]
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MDPI. "SILP Materials as Effective Catalysts in Selective Monofunctionalization of 1,1,3,3-Tetramethyldisiloxane." Molecules. Available at:[Link]
- Google Patents. "WO2014060651A1 - Method of dissolving lignocellulosic materials." WIPO (PCT).
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AIP Publishing. "Sum frequency generation spectroscopy of tetraalkylphosphonium ionic liquids at the air–liquid interface." The Journal of Chemical Physics. Available at:[Link]
